2-(2,4-dimethyl-1H-pyrrol-1-yl)pyrimidine
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Overview
Description
2-(2-4-Dimethyl-1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that features both pyrrole and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-4-Dimethyl-1H-pyrrol-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-dimethylpyrrole with a pyrimidine derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-4-Dimethyl-1H-pyrrol-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of halogenated pyrimidine derivatives.
Scientific Research Applications
2-(2-4-Dimethyl-1H-pyrrol-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-4-Dimethyl-1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
- 2,4-Dimethylpyrrole
- 2,4-Dimethylpyrimidine
- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyrimidine
Comparison: 2-(2-4-Dimethyl-1H-pyrrol-1-yl)pyrimidine is unique due to the combination of pyrrole and pyrimidine rings, which imparts distinct chemical properties. Compared to 2,4-dimethylpyrrole, it has enhanced stability and reactivity due to the presence of the pyrimidine ring. Similarly, it differs from 2,4-dimethylpyrimidine by having additional functional groups that can participate in various chemical reactions .
Properties
Molecular Formula |
C10H11N3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(2,4-dimethylpyrrol-1-yl)pyrimidine |
InChI |
InChI=1S/C10H11N3/c1-8-6-9(2)13(7-8)10-11-4-3-5-12-10/h3-7H,1-2H3 |
InChI Key |
JTIDYUYKMUQDOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN1C2=NC=CC=N2)C |
Origin of Product |
United States |
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